molecular formula C10H7FO2S B1320607 Methyl 7-fluoro-1-benzothiophene-2-carboxylate CAS No. 550998-54-4

Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B1320607
CAS No.: 550998-54-4
M. Wt: 210.23 g/mol
InChI Key: NOARBDNEINIRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H7FO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-fluoro-1-benzothiophene-2-carboxylate has the molecular formula C10H7FO2SC_{10}H_7FO_2S and is characterized by the presence of a fluorine atom, which enhances its biological activity. The compound's structure includes a benzothiophene ring, which contributes to its unique chemical properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In particular, studies have shown that derivatives of benzothiophene compounds can inhibit tumor growth and metastasis in various cancer models. For instance, compounds related to this structure have been investigated for their effects on colorectal cancer and melanoma, demonstrating the ability to modulate immune responses and enhance the efficacy of chemotherapy agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted the effectiveness of related benzothiophene derivatives against resistant strains of Staphylococcus aureus, suggesting potential applications in treating bacterial infections . The mechanism of action appears to involve disruption of bacterial cell membranes.

Synthetic Methodologies

Synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : This method allows for selective substitution on the benzothiophene ring.
  • Carboxylation Reactions : Utilizing carbon dioxide or other carboxylating agents can facilitate the introduction of the carboxylate group.

The choice of synthetic route often depends on the desired purity and yield of the final product.

Material Science Applications

This compound has potential applications in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties. The incorporation of fluorine in the structure can enhance charge mobility and stability in organic electronic devices.

Case Study 1: Anticancer Research

A recent study published in Cancer Research explored the effects of this compound on KRAS-driven cancers. The compound was shown to significantly reduce RAS-GTP levels in tumor samples, indicating its potential as a therapeutic agent targeting specific oncogenic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated a notable reduction in bacterial viability at concentrations significantly lower than those required for conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-1-benzothiophene-2-carboxylate
  • Methyl 7-bromo-1-benzothiophene-2-carboxylate
  • Methyl 7-iodo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Biological Activity

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, which is characterized by a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 7-position and a methoxycarbonyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated against various pathogens, particularly focusing on its antibacterial properties. The following sections detail its effects on specific bacterial strains, cytotoxicity assessments, and structure-activity relationships (SAR).

Antibacterial Activity

Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antibacterial properties. This compound has been tested against several strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

CompoundStrainMIC (µg/mL)
This compoundMethicillin-sensitive S. aureus16
Methicillin-resistant S. aureus32
E. coli>256

These results indicate that while the compound exhibits some antibacterial activity, it is less effective against methicillin-resistant strains compared to sensitive ones .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of potential therapeutic agents. The compound was tested on human lung carcinoma cells (A549) using the MTT assay.

Cytotoxicity Results:

Concentration (µM)Viability (%)
195
592
2590

At concentrations up to 25 µM, this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom at the 7-position is believed to enhance hydrophobic interactions with bacterial membranes, improving antimicrobial efficacy.

Key Observations:

  • Hydrophobicity: Increased hydrophobicity generally correlates with enhanced antibacterial activity.
  • Functional Groups: The presence of electron-withdrawing groups like fluorine can significantly influence the compound's interaction with biological targets.

Case Studies

A series of studies have systematically explored various derivatives of benzothiophene compounds. For instance, one study synthesized multiple halogenated derivatives and assessed their antibacterial activity against resistant strains of S. aureus. The findings indicated that halogen substitutions could either enhance or diminish activity based on their position and electronic properties .

Properties

IUPAC Name

methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOARBDNEINIRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594797
Record name Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-54-4
Record name Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.